Ethyl 3,4-dibromo-5-methylbenzoate
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Overview
Description
Ethyl 3,4-dibromo-5-methylbenzoate is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 5 is replaced by a methyl group. The carboxylic acid group is esterified with ethanol, forming the ethyl ester. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dibromo-5-methylbenzoate can be synthesized through a multi-step process involving the bromination of 5-methylbenzoic acid followed by esterification. The general synthetic route is as follows:
Bromination: 5-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 4 positions on the benzene ring.
Esterification: The resulting 3,4-dibromo-5-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the bromination and esterification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dibromo-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in an appropriate solvent (e.g., ethanol or dimethyl sulfoxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with nucleophiles replacing the bromine atoms.
Reduction: 3,4-dibromo-5-methylbenzyl alcohol.
Hydrolysis: 3,4-dibromo-5-methylbenzoic acid.
Scientific Research Applications
Ethyl 3,4-dibromo-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a useful starting material for various substitution reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3,4-dibromo-5-methylbenzoate in chemical reactions involves the reactivity of the bromine atoms and the ester group. The bromine atoms are susceptible to nucleophilic attack, leading to substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or reducing agent used.
Comparison with Similar Compounds
Ethyl 3,4-dibromo-5-methylbenzoate can be compared with other brominated benzoates, such as:
Ethyl 3,5-dibromo-4-methylbenzoate: Similar structure but with bromine atoms at different positions.
Ethyl 2,4-dibromo-5-methylbenzoate: Bromine atoms at the 2 and 4 positions.
Ethyl 3,4-dibromo-2-methylbenzoate: Methyl group at the 2 position instead of the 5 position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the bromine atoms and the methyl group affects the electronic properties of the benzene ring, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 3,4-dibromo-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENIPHULMJRTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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